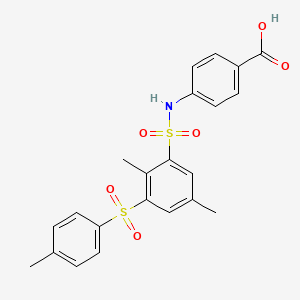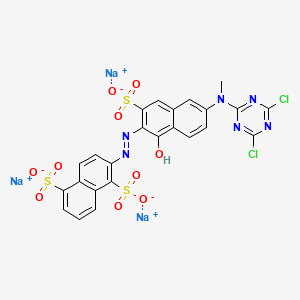
Reactive Orange 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Orange 4 is a commercial azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its bright orange color and high reactivity, which allows it to form covalent bonds with the fibers, resulting in excellent wash fastness and color retention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Orange 4 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method includes the reaction of 4-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The key steps include:
Diazotization: The aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with the coupling component in an alkaline medium.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Reactive Orange 4 undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of reactive groups in its structure.
Common Reagents and Conditions
Oxidation: Titanium dioxide, UV light, and alkaline pH conditions are commonly used for the oxidation of this compound.
Reduction: Anaerobic conditions with suitable reducing agents such as glucose can facilitate the reduction of the dye.
Substitution: Nucleophiles such as hydroxide ions can react with the dye under alkaline conditions.
Major Products Formed
Oxidation: The major products include smaller organic acids and inorganic ions.
Reduction: Aromatic amines are the primary products formed.
Substitution: Substituted aromatic compounds are typically formed .
科学的研究の応用
Reactive Orange 4 has several scientific research applications:
作用機序
The primary mechanism of action of Reactive Orange 4 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This reaction occurs through the nucleophilic attack of the fiber’s hydroxyl groups on the reactive groups of the dye, resulting in a stable covalent bond. The dye’s chromophore absorbs visible light, imparting the characteristic orange color to the fibers .
類似化合物との比較
Similar Compounds
Reactive Black 5: A diazo vinyl sulfone reactive dye known for its black color and high reactivity.
Reactive Red 120: A monoazo dye with similar reactivity but different chromophore structure, resulting in a red color.
Uniqueness of Reactive Orange 4
This compound is unique due to its bright orange color and high reactivity, making it suitable for a wide range of dyeing applications. Its ability to form strong covalent bonds with fibers ensures excellent wash fastness and color retention, distinguishing it from other reactive dyes .
特性
分子式 |
C24H13Cl2N6Na3O10S3 |
|---|---|
分子量 |
781.5 g/mol |
IUPAC名 |
trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChIキー |
ARXWHYHTMGGNST-UHFFFAOYSA-K |
正規SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


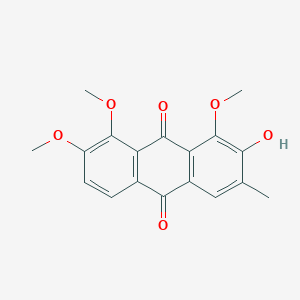
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)


![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)
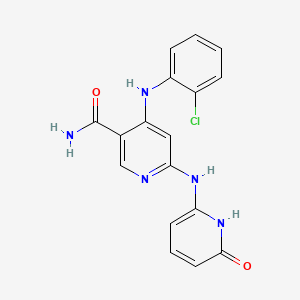
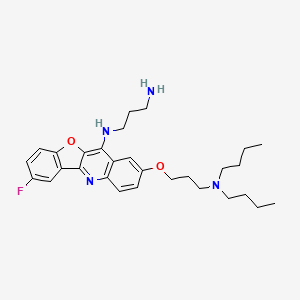

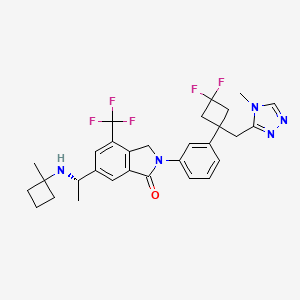
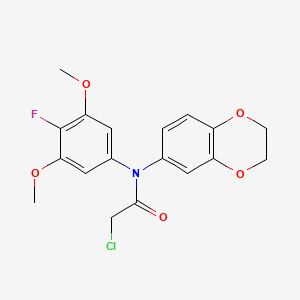
![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)
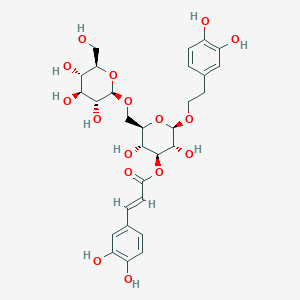
![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)
